4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H27FN2O4S and its molecular weight is 434.53. The purity is usually 95%.
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Scientific Research Applications
1. Photodynamic Therapy Application
The compound has been explored for its use in photodynamic therapy, particularly in treating cancer. A study highlighted the potential of similar benzenesulfonamide derivatives in generating singlet oxygen, a crucial component for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
2. Inhibitors of Kynurenine 3-Hydroxylase
Benzenesulfonamide derivatives have been studied as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. This application suggests potential therapeutic uses for neurological conditions (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
3. Pharmacophore in Medicinal Chemistry
Studies have shown that the dibenzo[b,f][1,4]oxazepine scaffolds, which are closely related to the compound , are significant pharmacophores in medicinal chemistry. They have applications in creating chiral compounds with potential medicinal value (Li, Lin, & Du, 2019).
4. Nonlinear Optical Properties
Research into benzimidazole-tethered oxazepine heterocyclic hybrids indicates potential applications in nonlinear optical (NLO) properties. This suggests the compound's relevance in optical and electronic device technologies (Almansour, Arumugam, Kumar, Soliman, Altaf, & Ghabbour, 2016).
5. Kinase Inhibition
The benzoxazepine core, related to the compound , is present in several kinase inhibitors. These inhibitors are used in treating conditions like cancer, highlighting the potential of similar compounds in therapeutic applications (Naganathan, Andersen, Andersen, Lau, Lohse, & Sorensen, 2015).
Mechanism of Action
Target of Action
Based on its structural similarity to indole derivatives , it might interact with multiple receptors, contributing to its potential biological activity.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially interact with a variety of biochemical pathways.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-15(2)11-12-25-19-13-17(7-10-20(19)29-14-22(3,4)21(25)26)24-30(27,28)18-8-5-16(23)6-9-18/h5-10,13,15,24H,11-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMCDSUQNSXEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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